molecular formula C10H8N2OS B6329922 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde CAS No. 1314988-08-3

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B6329922
CAS No.: 1314988-08-3
M. Wt: 204.25 g/mol
InChI Key: RUGPVXSITGBSGA-UHFFFAOYSA-N
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Description

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-aminopyridine-3-carbaldehyde with thiophene-2-carbaldehyde under specific reaction conditions. Common synthetic methods include:

    Gewald Reaction: This method involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones to form thiophene derivatives.

    Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(6-Aminopyridin-3-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyridine ring and amino group.

    6-Aminopyridine-3-carbaldehyde: Lacks the thiophene ring.

    5-(6-Methylpyridin-3-yl)thiophene-2-carbaldehyde: Contains a methyl group instead of an amino group.

Uniqueness

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a pyridine ring, as well as an amino group and an aldehyde group. This combination of functional groups and ring systems provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10-4-1-7(5-12-10)9-3-2-8(6-13)14-9/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGPVXSITGBSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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